2-环己基-1H-吲哚

描述

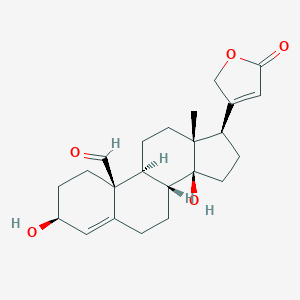

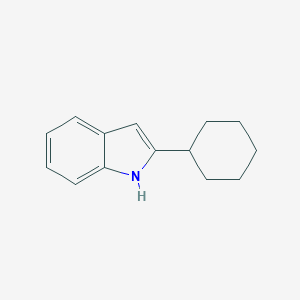

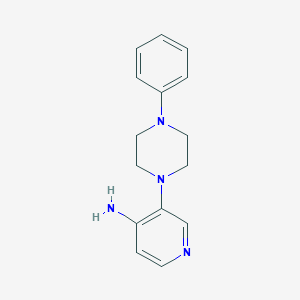

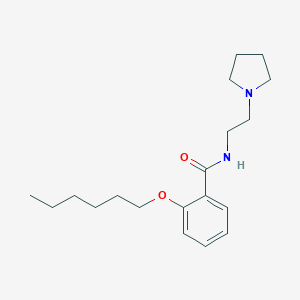

2-Cyclohexyl-1H-indole is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .

Synthesis Analysis

The synthesis of indole derivatives, including 2-Cyclohexyl-1H-indole, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

Indole is a hetero-atomic planar molecule comprising of a benzene ring fused to a pyrrole ring . The indole ring system represents one of the most abundant and important heterocycles in nature .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Physical And Chemical Properties Analysis

2-Cyclohexyl-1H-indole has a molecular formula of C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .科学研究应用

合成和官能化

2-环己基-1H-吲哚是许多生物活性化合物中的结构组分。钯催化反应已经成为合成和官能化吲哚(包括2-环己基-1H-吲哚)中重要的方法,因为它们对各种官能团具有良好的耐受性,并适用于复杂分子(Cacchi & Fabrizi, 2005)。

抗结核药物

与2-环己基-1H-吲哚相关的吲哚-2-甲酰胺已被确定为有前途的抗结核药物。对环己基环的特定修饰提高了对结核分枝杆菌的活性,同时保持了良好的代谢稳定性(Kondreddi et al., 2013)。

药物中的生物活性

类似于环己基-1H-吲哚的环庚[b]吲哚结构存在于天然产物和具有各种生物活性的药物中,包括抗结核和抗HIV活性。制备这些化合物引起了制药行业的兴趣(Stempel & Gaich, 2016)。

对癌症的细胞毒活性

吲哚衍生物,包括与2-环己基-1H-吲哚相关的化合物,已被研究其与SARS-CoV-2的相互作用以及对癌细胞系的细胞毒活性,表明在癌症治疗和抗病毒研究中具有潜在应用(Gobinath et al., 2021)。

光催化应用

吲哚和吲哚啉环,包括2-环己基-1H-吲哚衍生物,在可见光介导的烯烃[2 + 2]环加成反应中被用于构建富含sp3的环丁烷融合骨架,具有在药物发现中的应用(Oderinde et al., 2020)。

脂肪酶催化的动力学分辨

脂肪酶催化的trans-1-(2-羟基环己基)-吲哚的动力学分辨,包括2-环己基-1H-吲哚衍生物,在批处理和连续流系统中已被探讨。该过程导致高对映富集的吲哚取代的环己醇和环己基乙酸酯(Falus et al., 2014)。

未来方向

属性

IUPAC Name |

2-cyclohexyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-5,8-11,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKRLZGEKPHQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345903 | |

| Record name | 2-Cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1H-indole | |

CAS RN |

13141-48-5 | |

| Record name | 2-Cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)